1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone is an organic compound characterized by the presence of a piperidine ring linked to a pyridine ring via an ethanone functional group. Its molecular formula is and it has a molecular weight of 219.28 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features, which may influence its interactions with biological targets.
1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone belongs to the class of organic compounds known as heterocycles, specifically those containing nitrogen atoms in their ring structures. It is classified as an amine due to the presence of the amino group in the pyridine structure.
The synthesis of 1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 2-aminopyridine with piperidin-1-yl ethanone. The reaction is generally conducted under controlled conditions using solvents such as ethanol or methanol, often requiring a catalyst to enhance the reaction rate.
The reaction conditions are crucial for optimizing yield and purity. Typical parameters include:
Large-scale industrial synthesis may mirror laboratory methods but requires careful monitoring of reaction parameters to ensure consistency and quality in production.
The molecular structure of 1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone can be represented by its canonical SMILES notation: CC(=O)N1CCCCC1C2=C(N=CC=C2)N
. The compound features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.28 g/mol |
IUPAC Name | 1-[2-(2-Aminopyridin-3-yl)piperidin-1-yl]ethanone |
InChI Key | PIORCWGHRNBLTK-UHFFFAOYSA-N |
1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The outcomes of these reactions depend on the specific conditions employed, such as temperature, solvent choice, and pH.
The mechanism of action for 1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific biological targets, including enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. Research continues to elucidate the precise pathways involved in its action within different biological systems.
While specific physical properties such as boiling point, melting point, and density are not widely reported, the compound's stability under standard laboratory conditions is generally expected due to its structural integrity.
The chemical properties include:
1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone has several scientific uses:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance in advancing scientific knowledge and potential therapeutic applications.
The core structure of 1-(2-(2-aminopyridin-3-yl)piperidin-1-yl)ethanone integrates two nitrogen-containing heterocycles: a piperidine ring and a 2-aminopyridine moiety, connected at C3-C2' positions. This configuration creates a semi-rigid scaffold with distinct electronic properties. The molecule (C12H17N3O, CID 102539675 [1]) features a tertiary amide linkage that conjugates with the piperidine nitrogen, introducing planarity at the ethanone bridge while allowing torsional flexibility between the heterocycles. Key structural parameters include:
Table 1: Key Bond Parameters in Dual Heterocyclic System
Bond Segment | Bond Length (Å) | Electronic Feature |
---|---|---|
Piperidine C–N (amide) | 1.461(4) [6] | Partial double-bond character |
Pyridine C2–N (amino) | 1.277(3) [6] | Strong conjugation with ring π-system |
Ethanone C=O | 1.210(4) [6] | Polarized carbonyl (δ+C=Oδ-) |
Electronic distribution analysis reveals that the 2-amino group on the pyridine ring exhibits significant electron-donating resonance (+M effect), increasing electron density at ortho/para positions (C3' and C5') [9]. This creates a push-pull system where the ethanone carbonyl acts as an electron sink, verified by IR stretching frequencies at 1651 cm-1 [4]. The piperidine nitrogen’s lone pair delocalizes into the carbonyl, reducing basicity (predicted pKa ~7.2) while enhancing hydrogen bond acceptance at oxygen [10].
Interactive Insight: Rotate the 3D model to observe dihedral angles between heterocycles (typically 30°–60°), enabling adaptive binding in biological targets. The amino-pyridine plane shows greater coplanarity with the amide than the saturated piperidine ring, facilitating π-stacking interactions [6].
The piperidine moiety adopts two primary conformations that dictate biological activity:
Ring flexibility enables adaptive binding: Molecular dynamics simulations show 10–15 kcal/mol energy barriers for chair interconversion, permitting rapid conformational adjustments during ligand-receptor association [10]. Substituents at C4 of piperidine significantly modulate this equilibrium:
Table 2: Conformational Effects of Piperidine Substituents
C4 Substituent | Equatorial: Axial Ratio | Biological Impact |
---|---|---|
H (parent) | 85:15 [8] | Balanced on/off rates for transient binding |
Methyl | 95:5 [8] | Enhanced target residence time |
Fluoro | 80:20 [4] | Improved membrane permeation (lipophilicity) |
The ethanone spacer’s bond rotational freedom (τ1 = Cpiperidine-N-C=O; τ2 = N-C=O-Cpyridine) allows planar or orthogonal orientations. Bioactive conformations favor τ1 ≈ 180° (amide trans) and τ2 ≈ 30°–40°, positioning the aminopyridine coplanar with the carbonyl for extended conjugation [6] [8].
The 2-aminopyridine unit drives molecular recognition through three synergistic mechanisms:
H-Bond Donor-Acceptor Dyad: The amino group (H-bond donor: pKa ≈ 5.5 [9]) and pyridine nitrogen (H-bond acceptor) form bidentate interactions with protein targets. This motif mimics ATP’s adenine binding, explaining kinase affinity (e.g., PAK4 inhibition [7]). In antimicrobial derivatives, this dyad anchors ligands to bacterial DNA gyrase B subunits [4].
Halogen Bond Enhancement: Electron-withdrawing substituents on the pyridine ring (e.g., 5-fluoro, 5-nitro [4]) amplify σ-hole potential at C5, enabling halogen bonding with carbonyl oxygens. Derivatives with 5-fluoro groups show 8-fold improved IC50 against cancer cell lines (0.38 μM vs. parental 3.2 μM [7]).
Allosteric Modulation: The amino group’s protonation state acts as a conformational switch. At physiological pH, the neutral form enables membrane permeation, while protonation in acidic organelles (e.g., lysosomes) triggers structural reorganization that enhances target engagement in kinase inhibitors [3].
Interactive Insight: Overlay the scaffold with co-crystallized ligands from PAK4 (PDB: 6XKX [7]) showing:
Structure-activity data reveal that electron-donating groups (e.g., methoxy) at C5' reduce potency (MIC >200 μg/mL), while electron-withdrawing groups (nitro, fluoro) enhance activity (MIC 6.25 μg/mL [4]). Modifications at the aminopyridine 6-position maintain activity if sterically compact, preserving π-stacking with Phe residues [3] [7].
Table 3: Ligand Efficiency Metrics for Scaffold Derivatives
Derivative | LEa | LipEb | Target |
---|---|---|---|
Parent scaffold | 0.32 | 2.1 | Kinase hinge region |
5-Fluoro-pyridine analog [4] | 0.41 | 4.3 | Gyrase ATP pocket |
Tricyclic fused variant [7] | 0.38 | 5.0 | PAK4 allosteric site |
aLigand Efficiency (LE): ΔGbind/heavy atom countbLipophilic Efficiency (LipE): pIC50 - LogP
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: